2-Methylbenzenesulfonic acid

Catalog No.
S772691
CAS No.
88-20-0
M.F
C7H8O3S
M. Wt
172.2 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Methylbenzenesulfonic acid

CAS Number

88-20-0

Product Name

2-Methylbenzenesulfonic acid

IUPAC Name

2-methylbenzenesulfonic acid

Molecular Formula

C7H8O3S

Molecular Weight

172.2 g/mol

InChI

InChI=1S/C7H8O3S/c1-6-4-2-3-5-7(6)11(8,9)10/h2-5H,1H3,(H,8,9,10)

InChI Key

LBLYYCQCTBFVLH-UHFFFAOYSA-N

SMILES

CC1=CC=CC=C1S(=O)(=O)O

Synonyms

O-TOLUENESULFONIC ACID;2-TOLUENESULFONIC ACID;toluene-2-sulphonic acid;2-Methyl-Benzenesulfonic Acid;2-methyl-benzenesulfonic aci;o-methylbenzenesulfonic acid;2-Methylbenzene-1-sulfonic acid

Canonical SMILES

CC1=CC=CC=C1S(=O)(=O)O
  • Solubility Studies

    2-Methylbenzenesulfonic acid dihydrate has been used as a reagent in studies investigating the solubility of other sulfonic acids []. Its acidic nature and water solubility make it a suitable medium for studying the behavior of other similar compounds.

  • Diagnostic Agent Research

    The hydrate form of 2-Methylbenzenesulfonic acid (2MBSA) has shown potential as a diagnostic agent. Research suggests it can bind to the Epidermal Growth Factor Receptor (EGFR), a protein implicated in some cancers, and inhibit its activity []. This interaction is believed to be due to hydrogen bonding between 2MBSA and specific amino acid residues in the receptor. Further research is needed to validate its effectiveness as a diagnostic tool.

  • Drug Target Exploration

    There is some preliminary investigation into the potential of 2-Methylbenzenesulfonic acid as a drug target for metabolic disorders like obesity and type II diabetes mellitus []. However, more research is required to understand the mechanisms involved and its potential therapeutic applications.

2-Methylbenzenesulfonic acid, also known as o-toluenesulfonic acid, is an organosulfur compound with the molecular formula C₇H₈O₃S. It is a derivative of benzenesulfonic acid, characterized by the presence of a methyl group at the ortho position relative to the sulfonic acid group. This compound is a colorless to yellow liquid that is soluble in water and has a density of approximately 1.3692 g/cm³ . It is commonly used as a strong acid catalyst in various

, primarily due to its acidic properties. Key reactions include:

  • Alkylation Reactions: It can react with alkyl halides to form sulfonate esters or ethers, which are intermediates in organic synthesis .
  • Esterification: This compound can react with alcohols to produce sulfonate esters, which are useful in various applications, including pharmaceuticals and agrochemicals.
  • Nucleophilic Substitution: The sulfonic acid group can facilitate nucleophilic substitution reactions when 2-methylbenzenesulfonic acid is used as a leaving group.

Several methods are available for synthesizing 2-methylbenzenesulfonic acid:

  • Sulfonation of Toluene: The most common method involves the sulfonation of toluene using sulfur trioxide or chlorosulfonic acid under controlled conditions. This reaction yields a mixture of ortho and para products, from which 2-methylbenzenesulfonic acid can be isolated through distillation or crystallization .
  • Direct Sulfonation: Another method involves direct reaction of toluene with sulfuric acid at elevated temperatures, which also produces the desired sulfonic acid.

2-Methylbenzenesulfonic acid has several applications across different industries:

  • Catalyst in Organic Synthesis: It is widely used as a catalyst in esterification and other organic reactions due to its strong acidic nature.
  • Surfactant Production: This compound serves as an intermediate in the production of surfactants and detergents.
  • Pharmaceuticals: It is utilized in the synthesis of various pharmaceutical compounds where sulfonate groups enhance solubility and bioactivity.

Several compounds share structural similarities with 2-methylbenzenesulfonic acid. Here are some notable examples:

Compound NameMolecular FormulaUnique Features
Benzenesulfonic AcidC₆H₆O₃SParent compound; lacks methyl substitution
p-Toluenesulfonic AcidC₇H₈O₃SMethyl group at para position; different reactivity
4-Aminobenzenesulfonic AcidC₇H₈N₂O₃SContains amino group; used in dye synthesis
Benzene Sulfamic AcidC₆H₇NO₃SContains an amine; used in various chemical processes

Each of these compounds exhibits unique properties that influence their reactivity and applications. For instance, p-toluenesulfonic acid is often preferred for certain reactions due to its different sterics and electronics compared to 2-methylbenzenesulfonic acid.

Physical Description

Liquid

XLogP3

1

UNII

4ZHF5BMF7N

GHS Hazard Statements

Aggregated GHS information provided by 42 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (95.24%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (95.24%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

88-20-0

Wikipedia

2-methylbenzenesulfonic acid

Use Classification

Cosmetics -> Hydrotrope; Surfactant

General Manufacturing Information

Plastic material and resin manufacturing
Soap, cleaning compound, and toilet preparation manufacturing
Benzenesulfonic acid, 2-methyl-: ACTIVE

Dates

Modify: 2023-09-12

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